molecular formula C25H22INO4 B1310858 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid CAS No. 269396-73-8

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid

Cat. No. B1310858
M. Wt: 527.3 g/mol
InChI Key: HTZYQICRFPOZOG-GOSISDBHSA-N
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Description

“®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid” is a chemical compound with the CAS Number: 269396-73-8. Its molecular weight is 527.36 and its molecular formula is C25H22INO4 . It is commonly referred to as Fmoc-Ile(Iod)-OH.


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H22INO4/c26-17-11-9-16 (10-12-17)13-18 (14-24 (28)29)27-25 (30)31-15-23-21-7-3-1-5-19 (21)20-6-2-4-8-22 (20)23/h1-12,18,23H,13-15H2, (H,27,30) (H,28,29)/t18-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

For example, N-[ (9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide is used as a reagent for the introduction of the Fmoc protecting group . The Fmoc group is used in solid-phase peptide synthesis to protect the amine group of amino acids and is removed under basic conditions.

Similarly, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine is another Fmoc-protected amino acid that can be used in peptide synthesis .

  • Fmoc-OSu

    • Application : Fmoc-OSu is used as a reagent for the introduction of the Fmoc protecting group . The Fmoc group is used in solid-phase peptide synthesis to protect the amine group of amino acids and is removed under basic conditions.
  • Fmoc-PhG-OH

    • Application : Fmoc-PhG-OH is another Fmoc-protected amino acid that can be used in peptide synthesis .
  • N-[ (9H-Fluoren-9-ylmethoxy)carbonyloxy]succinimide

    • Application : This compound is used as a reagent for the introduction of the Fmoc protecting group . The Fmoc group is used in solid-phase peptide synthesis to protect the amine group of amino acids and is removed under basic conditions.
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine

    • Application : This is another Fmoc-protected amino acid that can be used in peptide synthesis .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22INO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZYQICRFPOZOG-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144181
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid

CAS RN

269396-73-8
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269396-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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